molecular formula C20H22N4O B3010933 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol CAS No. 1319148-50-9

2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol

Cat. No. B3010933
CAS RN: 1319148-50-9
M. Wt: 334.423
InChI Key: RJMPUHWPGAYIGY-UHFFFAOYSA-N
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Description

“2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol” is a chemical compound. Pyrazoles, which are part of this compound’s structure, have attracted attention due to their diverse biological activities and their presence in several drugs currently on the market .


Synthesis Analysis

The synthesis of pyrazole derivatives, like the one , often involves a multicomponent reaction . For example, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .


Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The exact molecular structure of “2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol” would require more specific information or advanced computational chemistry techniques to determine.


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the specific substituents present in the molecule. The reactions can involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Scientific Research Applications

Catalysis in Organic Synthesis

This compound has been utilized as a catalyst in the synthesis of complex organic molecules. For example, it has been applied in the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are important intermediates in pharmaceutical synthesis . The use of this compound as a catalyst offers advantages such as high yields, short reaction times, and the ability to perform reactions under solvent-free conditions, making the process more environmentally friendly.

Antioxidant and Anticancer Activities

Derivatives of this compound have shown significant antioxidant properties, which are valuable in the development of treatments for oxidative stress-related diseases . Additionally, some derivatives have demonstrated cytotoxic effects against cancer cell lines, such as colorectal RKO carcinoma cells, indicating potential applications in cancer therapy .

Antifungal and Antimicrobial Applications

The pyrazole moiety, present in this compound, is known for its antifungal and antimicrobial activities. It has been used to develop new agrochemicals, particularly fungicides against phytopathogenic fungi, which are a threat to global food security . These compounds have shown effectiveness against a range of fungi, suggesting their potential use in protecting crops from fungal diseases.

Material Science

In material science, this compound serves as an organic building block for the synthesis of various materials. Its derivatives have been used to create compounds with specific properties, such as enhanced antifungal activity, which can be applied to the development of new materials with built-in resistance to microbial growth .

Biotechnology

In biotechnology, the compound’s derivatives have been explored for their role in molecular simulation studies. For instance, they have been used to justify the potent in vitro activity of certain compounds against specific targets, which is crucial for drug development and understanding biological interactions .

Agriculture

The compound’s derivatives have been investigated for their potential use in agriculture, particularly in the development of antidiabetic agents. They serve as intermediates in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors can be used to manage diabetes, which is of particular interest in the context of agricultural workers’ health.

Future Directions

The future directions for research on “2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the interest in pyrazole derivatives due to their diverse biological activities , there may be potential for future research in this area.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol' involves the reaction of 4-(3-phenyl-1H-pyrazol-5-yl)piperazine with 2-chloromethylphenol in the presence of a base to form the desired product.", "Starting Materials": [ "4-(3-phenyl-1H-pyrazol-5-yl)piperazine", "2-chloromethylphenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(3-phenyl-1H-pyrazol-5-yl)piperazine and 2-chloromethylphenol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the reaction progress using TLC or other suitable analytical techniques.", "Step 4: Once the reaction is complete, isolate the product by filtration or other suitable methods.", "Step 5: Purify the product by recrystallization or other suitable methods.", "Step 6: Characterize the product using various analytical techniques (e.g. NMR, IR, MS) to confirm its identity and purity." ] }

CAS RN

1319148-50-9

Product Name

2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol

Molecular Formula

C20H22N4O

Molecular Weight

334.423

IUPAC Name

2-[[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C20H22N4O/c25-19-9-5-4-8-17(19)15-23-10-12-24(13-11-23)20-14-18(21-22-20)16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2,(H,21,22)

InChI Key

RJMPUHWPGAYIGY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2O)C3=NNC(=C3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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